Boc-D-Glu-OtBu
Overview
Description
Boc-D-Glu-OtBu, also known as N-tert-butoxycarbonyl-D-glutamic acid tert-butyl ester, is a compound with the molecular formula C14H25NO6 . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .
Synthesis Analysis
Boc-D-Glu-OtBu is used as a reactant in the synthesis of peptides . It is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .
Molecular Structure Analysis
The molecular structure of Boc-D-Glu-OtBu can be represented by the IUPAC name (4R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid . The InChI representation is InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 .
Chemical Reactions Analysis
Boc-D-Glu-OtBu is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues . The exact chemical reactions involving Boc-D-Glu-OtBu would depend on the specific peptides being synthesized.
Physical And Chemical Properties Analysis
Boc-D-Glu-OtBu has a molecular weight of 303.35 g/mol . The compound is a white to slight yellow to beige powder .
Scientific Research Applications
- Field : Peptide Synthesis
- Application : “Boc-D-Glu-OtBu” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .
- Methods of Application : The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. The Boc group is removed (deprotected) using an acid such as HCl/dioxane (4 M) in anhydrous dioxane solution for 30 min at room temperature . This protocol provides superior selectivity to deprotect Boc groups in the presence of tert-butyl esters and tert-butyl ethers .
- Results : The deprotection of the Boc group is fast, efficient, and selective . In the cases studied, this protocol provided superior selectivity to deprotect Boc groups in the presence of tert-butyl esters and tert-butyl ethers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOYURYWGUWMFM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427014 | |
Record name | Boc-D-Glu-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu-OtBu | |
CAS RN |
73872-71-6 | |
Record name | Boc-D-Glu-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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